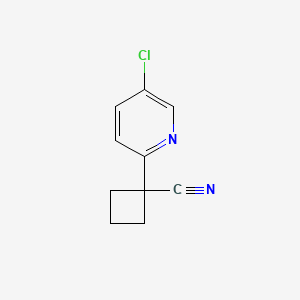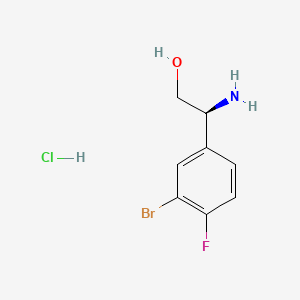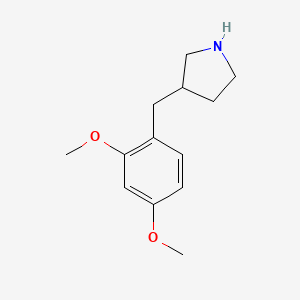
2-(3-Chloro-2,6-difluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2,6-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9ClF2O It is a derivative of phenol, characterized by the presence of chloro and difluoro substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,6-difluorophenyl)propan-2-ol typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common approach. This method allows for the selective reduction of the aldehyde group to the alcohol while maintaining the integrity of the chloro and difluoro substituents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-2,6-difluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and difluoro substituents can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-2,6-difluorophenyl)propan-2-one.
Reduction: Formation of 2-(3-Chloro-2,6-difluorophenyl)propane.
Substitution: Formation of 2-(3-Hydroxy-2,6-difluorophenyl)propan-2-ol or 2-(3-Amino-2,6-difluorophenyl)propan-2-ol.
Applications De Recherche Scientifique
2-(3-Chloro-2,6-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2,6-difluorophenyl)propan-2-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of chloro and difluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Difluorophenyl)propan-2-ol: Similar in structure but lacks the chloro substituent.
2-(3-Chloro-2,4,6-trifluorophenyl)propan-2-ol: Contains an additional fluorine atom on the aromatic ring.
2-(2,3-Difluorophenyl)propan-2-ol: Differently substituted difluorophenyl derivative.
Uniqueness
2-(3-Chloro-2,6-difluorophenyl)propan-2-ol is unique due to the specific positioning of the chloro and difluoro substituents on the aromatic ring. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9ClF2O |
|---|---|
Poids moléculaire |
206.61 g/mol |
Nom IUPAC |
2-(3-chloro-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9ClF2O/c1-9(2,13)7-6(11)4-3-5(10)8(7)12/h3-4,13H,1-2H3 |
Clé InChI |
PHNUOKVZXHFPRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC(=C1F)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)









